molecular formula C11H10BrNO3 B1414403 Methyl 5-bromo-2-cyano-4-methoxyphenylacetate CAS No. 1805487-13-1

Methyl 5-bromo-2-cyano-4-methoxyphenylacetate

Cat. No.: B1414403
CAS No.: 1805487-13-1
M. Wt: 284.11 g/mol
InChI Key: QWNDSXIFVGZORZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-4-methoxyphenylacetate is a chemical compound belonging to the class of phenylacetate derivatives. It is a white crystalline powder that finds applications in various fields such as medicine, environmental science, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 2-cyano-4-methoxyphenylacetate followed by methylation. The reaction conditions typically involve the use of brominating agents like N-bromosuccinimide (NBS) and methylation agents such as methyl iodide in the presence of a base.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-cyano-4-methoxyphenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of cyano or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds.

Biology: In biological research, Methyl 5-bromo-2-cyano-4-methoxyphenylacetate is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interaction of small molecules with biological targets.

Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific diseases.

Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-cyano-4-methoxyphenylacetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

  • Methyl 5-bromo-4-cyano-2-methoxyphenylacetate

  • Methyl 2-cyano-4-methoxyphenylacetate

  • Methyl 5-bromo-2-methoxyphenylacetate

Uniqueness: Methyl 5-bromo-2-cyano-4-methoxyphenylacetate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(5-bromo-2-cyano-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-4-8(6-13)7(3-9(10)12)5-11(14)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDSXIFVGZORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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